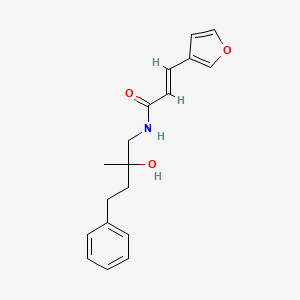

(2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide

Description

The compound (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide features a conjugated enamide backbone with a furan-3-yl substituent and a branched hydroxyalkylphenyl side chain. The stereochemistry (2E) indicates a trans configuration at the double bond, which may influence molecular conformation and biological interactions.

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-18(21,11-9-15-5-3-2-4-6-15)14-19-17(20)8-7-16-10-12-22-13-16/h2-8,10,12-13,21H,9,11,14H2,1H3,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXSICVJXBCGNZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

Formation of the Amide Bond: The amide bond is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

Oxidation: Furanones or other oxidized derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

The compound (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores the compound's applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and case studies.

Structural Overview

The compound features a furan moiety, which is known for its biological activity, attached to a prop-2-enamide backbone. Its structure can be represented as follows:This molecular formula indicates the presence of nitrogen, oxygen, and multiple carbon atoms, contributing to its diverse chemical reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The furan ring is often implicated in the inhibition of cancer cell proliferation. For example, a study demonstrated that derivatives of furan-based compounds could induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Research indicates that furan derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A notable case study highlighted the efficacy of similar compounds in reducing inflammation markers in animal models of arthritis .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Furan-containing compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. A recent investigation reported that certain furan derivatives could enhance neuronal survival in models of neurodegenerative diseases .

Drug Development

The unique pharmacophore of This compound makes it a valuable scaffold for drug design. Its ability to interact with various biological targets suggests potential applications in developing new therapeutics for conditions such as cancer and neurodegeneration.

Mechanistic Studies

Pharmacological studies have utilized this compound to elucidate the mechanisms of action of furan derivatives on cellular pathways. Such studies are crucial for understanding how modifications to the furan structure can influence biological activity, leading to more effective drug designs .

Polymer Chemistry

The incorporation of furan-based compounds into polymer matrices has been explored for creating new materials with enhanced thermal stability and mechanical properties. Research shows that polymers modified with furan derivatives exhibit improved resistance to degradation under thermal stress .

Sensing Applications

Furan derivatives have been employed in developing sensors due to their electronic properties. The ability of This compound to undergo redox reactions makes it suitable for use in electrochemical sensors designed for detecting environmental pollutants .

Data Tables

Case Studies

- Anticancer Study : A study conducted on a series of furan derivatives demonstrated significant cytotoxicity against breast cancer cells, highlighting the potential application of This compound as a lead compound for further development.

- Neuroprotection Research : In an experimental model of Alzheimer's disease, furan derivatives were shown to reduce amyloid-beta aggregation, suggesting that similar compounds could be explored for neuroprotective therapies.

- Material Science Investigation : Research on polymer composites incorporating furan-based monomers revealed enhanced mechanical properties and thermal stability, indicating practical applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide exerts its effects would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

- Hydroxy and Amino Groups: The target compound’s 2-hydroxy-2-methylbutyl chain likely enhances aqueous solubility compared to halogenated analogs (e.g., ’s Cl/F-substituted compound). Similarly, the amino group in ’s analog improves solubility but may reduce blood-brain barrier penetration .

Biological Activity

(2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Characteristics:

- Molecular Weight: 285.36 g/mol

- CAS Number: 2097941-27-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily related to their role as histone deacetylase (HDAC) inhibitors. These activities are crucial in cancer therapy and other therapeutic areas.

- Histone Deacetylase Inhibition : The compound is believed to inhibit HDACs, leading to hyperacetylation of histones and altered gene expression. This mechanism is pivotal in promoting apoptosis in cancer cells and inducing differentiation in various tumor types .

- Antiproliferative Effects : Studies have shown that similar compounds can significantly reduce cell proliferation in various human tumor cell lines. This antiproliferative activity is often correlated with HDAC inhibition, enhancing the therapeutic potential against malignancies.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on HDAC Inhibitors : A study published in 2003 explored a new class of N-hydroxy-2-propenamides as HDAC inhibitors. These compounds demonstrated significant antiproliferative activity against human tumor cells, suggesting that this compound may exhibit similar properties due to its structural analogies .

- Furan Derivatives in Cancer Therapy : Research focusing on furan derivatives has indicated their potential in cancer treatment due to their ability to modulate epigenetic factors through HDAC inhibition. Such compounds have been shown to induce apoptosis and inhibit tumor growth in preclinical models.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.